7-chloro-3,4-dihydro-1H-2-benzopyran-4-one
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Overview
Description
7-chloro-3,4-dihydro-1H-2-benzopyran-4-one is a chemical compound with the molecular formula C9H9ClO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-4-hydroxycoumarin with a reducing agent such as sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3,4-dihydro-1H-2-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-chloro-4-hydroxycoumarin using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride; performed in ethanol or methanol at room temperature.
Substitution: Sodium azide, alkyl halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 7-chloro-4-hydroxycoumarin
Reduction: Dihydro derivatives of this compound
Substitution: Various substituted benzopyran derivatives depending on the substituent introduced.
Scientific Research Applications
7-chloro-3,4-dihydro-1H-2-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a benzopyran core but without the chlorine substitution.
7-chloro-4-hydroxycoumarin: A direct oxidation product of 7-chloro-3,4-dihydro-1H-2-benzopyran-4-one.
Dihydrobenzopyran derivatives: Compounds with similar structures but different substituents at various positions on the benzopyran ring.
Uniqueness
This compound is unique due to the presence of the chlorine atom at the 7-position, which can influence its chemical reactivity and biological activity. This substitution can enhance certain properties, such as its ability to participate in specific chemical reactions or its interaction with biological targets .
Properties
CAS No. |
1260762-95-5 |
---|---|
Molecular Formula |
C9H7ClO2 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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